molecular formula C8H14ClN3O2 B6607864 ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride CAS No. 2839156-69-1

ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride

Cat. No.: B6607864
CAS No.: 2839156-69-1
M. Wt: 219.67 g/mol
InChI Key: SWILTYKFABVMLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride (EAMMPCH) is an organic compound that has been used in a variety of scientific research applications in recent years. It is an important compound for its versatile properties and potential for use in a range of scientific experiments.

Scientific Research Applications

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, including heterocyclic compounds, aminopyridines, and pyrazoles. It has also been used in the synthesis of several biologically active compounds, such as antibiotics and antifungal agents. Additionally, it has been used as an inhibitor in the study of enzyme kinetics and as a substrate in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is not fully understood. However, it is known to interact with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It is also known to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosine hydroxylase.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and tyrosine hydroxylase, which are involved in the metabolism of neurotransmitters. Additionally, it has been shown to inhibit the activity of several cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and the reaction is generally complete within one hour. Additionally, it is relatively stable and has a low toxicity, making it a safe reagent to use in laboratory experiments. However, it is not as widely used as some other compounds, and the mechanism of action is not fully understood.

Future Directions

There are several potential future directions for the use of ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride in scientific research. It could be used in the synthesis of new compounds, such as heterocyclic compounds, aminopyridines, and pyrazoles. Additionally, it could be used to study the mechanism of action of various enzymes and to develop inhibitors for these enzymes. Furthermore, it could be used to study the biochemical and physiological effects of various drugs and other xenobiotics. Finally, it could be used to develop new drugs and other therapeutics.

Synthesis Methods

Ethyl 4-(aminomethyl)-1-methyl-1H-pyrazole-5-carboxylate hydrochloride is synthesized by reacting ethyl 4-aminomethyl-1-methyl-1H-pyrazole-5-carboxylate with hydrochloric acid. This reaction is typically carried out in an aqueous medium at a temperature of between 0 and 5°C. The reaction is generally complete within one hour and yields a white crystalline product.

Properties

IUPAC Name

ethyl 4-(aminomethyl)-2-methylpyrazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-3-13-8(12)7-6(4-9)5-10-11(7)2;/h5H,3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWILTYKFABVMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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